![molecular formula C17H18FN3O3S B4855370 4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B4855370.png)
4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Overview
Description
4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylbenzamide is a chemical compound that belongs to the class of sulfonylbenzamides It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a sulfonylbenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as ent1 . ENT1 is a protein of 40 kDa that plays a crucial role in nucleoside transport across cell membranes .
Mode of Action
This interaction could potentially alter the transport of nucleosides across cell membranes if ENT1 is indeed a target .
Biochemical Pathways
Given the potential interaction with ent1, it may influence nucleoside transport pathways .
Result of Action
If the compound does interact with ent1, it could potentially alter the transport of nucleosides across cell membranes, impacting cellular processes that rely on these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylbenzamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with sulfonyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: A related compound with similar structural features but lacking the sulfonylbenzamide moiety.
4-(4-Methylphenyl)piperazine: Another similar compound with a methyl group instead of a fluorine atom.
Uniqueness
4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylbenzamide is unique due to the presence of both the fluorophenyl and sulfonylbenzamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-14-3-5-15(6-4-14)20-9-11-21(12-10-20)25(23,24)16-7-1-13(2-8-16)17(19)22/h1-8H,9-12H2,(H2,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBGXWNIYQPRDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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